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Compound of Interest

Compound Name: 6-Chloro-2-methylnicotinic acid

Cat. No.: B592625 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-

Chloro-6-methylnicotinic acid (CAS No: 30529-70-5), a substituted pyridine derivative. This

document details its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, which are crucial for its structural elucidation and quality control

in research, development, and manufacturing. Furthermore, it outlines standardized

experimental protocols for acquiring such spectra, ensuring reproducibility and accuracy.

Core Spectroscopic Data
The structural confirmation of 2-Chloro-6-methylnicotinic acid, with the molecular formula

C₇H₆ClNO₂, relies on a combination of modern spectroscopic techniques.[1] The data

presented herein has been compiled from publicly available spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the electronic environment of each proton in the molecule. The

following data is referenced for a sample analyzed in a deuterated solvent.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available - -
Aromatic CH (Position

4 or 5)

Data not available - -
Aromatic CH (Position

4 or 5)

Data not available - - -CH₃ (Methyl group)

Data not available - -
-COOH (Carboxylic

acid)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Chemical Shift (δ) ppm Assignment

Data not available -COOH (Carboxylic acid)

Data not available C-Cl (Carbon bonded to Chlorine)

Data not available Quaternary Carbon (C-CH₃)

Data not available Aromatic CH

Data not available Aromatic CH

Data not available Quaternary Carbon (C-COOH)

Data not available -CH₃ (Methyl group)

Note: Specific experimental chemical shift values for ¹H and ¹³C NMR were not available in the

aggregated search results. Researchers should acquire experimental data on their specific

sample for definitive structural assignment.

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule based on

the absorption of IR radiation. The characteristic absorption bands for 2-Chloro-6-

methylnicotinic acid are listed below.

Wavenumber (cm⁻¹) Bond Vibration Functional Group

2500-3300 (broad) O-H stretch Carboxylic Acid

~1700 C=O stretch Carboxylic Acid

~1600, ~1470 C=C and C=N ring stretching Aromatic Pyridine Ring

~1300 C-O stretch Carboxylic Acid

700-800 C-Cl stretch Chloro-substituent

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering structural clues.

m/z Value Interpretation

171 [M]+ Molecular ion

156 [M-CH₃]+

128 [M-COOH]+

112 [M-Cl-CO]+

The molecular weight of 2-Chloro-6-methylnicotinic acid is 171.58 g/mol .[1][2] The mass

spectrum shows a parent peak corresponding to the molecular ion.[2]

Experimental Workflow and Methodologies
The following sections provide detailed methodologies for the acquisition of the spectroscopic

data presented.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.chemscene.com/cs-b0702.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-methylnicotinic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-methylnicotinic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Analysis
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Mass Spectrometry
(GC-MS or LC-MS)

Spectral Data Processing
(Baseline Correction, Integration, Peak Picking)

Structural Elucidation
& Verification
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Caption: Workflow for spectroscopic analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
A systematic approach using various NMR experiments is essential for accurate structure

elucidation.[3]

Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Chloro-6-methylnicotinic

acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3] The solution

should be transferred to a clean NMR tube. An internal standard such as tetramethylsilane

(TMS) may be added for chemical shift referencing.[3]

Data Acquisition:
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Place the NMR tube into the spectrometer's probe.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

Acquire a 1D ¹³C NMR spectrum. Broadband proton decoupling is typically used to

simplify the spectrum to single lines for each unique carbon.

If necessary, perform two-dimensional (2D) NMR experiments (e.g., COSY, HSQC,

HMBC) for unambiguous assignment of protons and carbons.

Infrared (IR) Spectroscopy Protocol
For solid samples, the Attenuated Total Reflectance (ATR) technique is a common and

convenient method.

Sample Preparation: Ensure the ATR crystal of the FTIR spectrometer is clean. Place a small

amount of solid 2-Chloro-6-methylnicotinic acid directly onto the ATR crystal.[4] Apply

pressure with the anvil to ensure good contact between the sample and the crystal.[4]

Alternatively, the thin solid film method can be used by dissolving the solid in a volatile

solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.[5]

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

The instrument software automatically ratios the sample spectrum against the background

to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) Protocol
Mass spectrometry is used to determine the mass of the molecule and its fragments.[6][7]

Electron Impact (EI) is a common ionization method for relatively small organic molecules.
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Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a

small amount of the sample in a volatile organic solvent. For direct infusion, prepare a dilute

solution (e.g., in the range of 10-100 micrograms per mL) in a suitable solvent like methanol

or acetonitrile.[8] High concentrations should be avoided to prevent instrument

contamination.[8]

Data Acquisition:

The sample is introduced into the ion source, where it is vaporized and ionized (e.g., by an

electron beam in EI-MS).[9]

The resulting ions, including the molecular ion and various fragments, are accelerated into

a mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

A detector records the abundance of each ion, generating a mass spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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